molecular formula C22H20Cl2N2O3S B5085734 N~2~-(3,4-dichlorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(3,4-dichlorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5085734
M. Wt: 463.4 g/mol
InChI Key: XZWRYBYUVFPTHO-UHFFFAOYSA-N
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Description

N~2~-(3,4-dichlorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DCPG, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCPG belongs to the class of glycine transporter-1 (GlyT1) inhibitors, which are compounds that modulate the activity of the glycine transporter-1 protein. GlyT1 inhibitors have been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders.

Mechanism of Action

N~2~-(3,4-dichlorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide acts as a GlyT1 inhibitor, which means that it modulates the activity of the glycine transporter-1 protein. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, which is necessary for the proper functioning of NMDA receptors. By inhibiting GlyT1, N~2~-(3,4-dichlorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide increases the concentration of glycine in the synaptic cleft, which enhances the function of NMDA receptors.
Biochemical and Physiological Effects:
N~2~-(3,4-dichlorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects, including the enhancement of NMDA receptor function, as well as the modulation of other neurotransmitter systems. N~2~-(3,4-dichlorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to increase the release of dopamine in the prefrontal cortex, which may be beneficial in the treatment of schizophrenia and other disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-(3,4-dichlorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide in laboratory experiments is that it is a highly specific GlyT1 inhibitor, which means that it can be used to selectively modulate the activity of this protein. However, one limitation of N~2~-(3,4-dichlorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is that it has a relatively short half-life, which may limit its effectiveness in certain experimental settings.

Future Directions

There are a number of potential future directions for research on N~2~-(3,4-dichlorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide and other GlyT1 inhibitors. One area of interest is the potential use of these compounds in the treatment of cognitive disorders, such as Alzheimer's disease and other forms of dementia. Another area of interest is the potential use of GlyT1 inhibitors in the treatment of addiction, as these compounds have been shown to modulate the activity of the dopamine system. Finally, there is ongoing research into the development of more potent and selective GlyT1 inhibitors, which may have even greater therapeutic potential.

Synthesis Methods

N~2~-(3,4-dichlorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a variety of methods, including the reaction of 3,4-dichloroaniline with 2-phenylethylamine followed by the addition of phenylsulfonyl chloride and N,N-dimethylglycine. The resulting compound can be purified using various chromatographic techniques.

Scientific Research Applications

N~2~-(3,4-dichlorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of schizophrenia and other psychiatric disorders. GlyT1 inhibitors like N~2~-(3,4-dichlorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide have been shown to enhance the function of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes. This enhancement of NMDA receptor function may be beneficial in the treatment of schizophrenia and other cognitive disorders.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O3S/c23-20-12-11-18(15-21(20)24)26(30(28,29)19-9-5-2-6-10-19)16-22(27)25-14-13-17-7-3-1-4-8-17/h1-12,15H,13-14,16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWRYBYUVFPTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN(C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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